(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phosphinic acid
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Overview
Description
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phosphinic acid is a fluorinated organic compound known for its unique chemical properties. The compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This makes it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phosphinic acid typically involves the reaction of a fluorinated alkyl halide with a phosphinic acid derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The process is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form. The scalability of the production process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phosphinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.
Substitution: The fluorinated alkyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the fluorinated alkyl chain under mild conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Fluorinated alkyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phosphinic acid is used as a reagent in the synthesis of fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and stability.
Biology
The compound’s hydrophobic nature allows it to be used in biological research, particularly in the study of membrane proteins and lipid interactions. It can be used to modify surfaces to create hydrophobic environments that mimic biological membranes.
Medicine
In medicine, the compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their bioavailability and stability.
Industry
Industrially, this compound is used in the production of coatings and surface treatments. Its hydrophobic properties make it ideal for creating water-repellent surfaces and protective coatings.
Mechanism of Action
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phosphinic acid involves its interaction with various molecular targets. The fluorinated alkyl chain can interact with hydrophobic regions of proteins and membranes, altering their structure and function. The phosphinic acid group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)trimethoxysilane
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)methacrylate
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)sulfanyl
Uniqueness
What sets (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phosphinic acid apart from similar compounds is its combination of a highly fluorinated alkyl chain with a phosphinic acid group. This unique structure imparts both hydrophobicity and the ability to participate in hydrogen bonding and coordination chemistry, making it versatile for various applications.
Properties
CAS No. |
731858-13-2 |
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Molecular Formula |
C10H5F17O2P+ |
Molecular Weight |
511.09 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C10H4F17O2P/c11-3(12,1-2-30(28)29)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2/p+1 |
InChI Key |
AXKAKHBNDZYMAH-UHFFFAOYSA-O |
Canonical SMILES |
C(C[P+](=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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